6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a complex organic compound with a unique structure that includes a benzyl group, a chloro-substituted phenyl group, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the triazinone ring. One common method involves the reaction of benzylamine with 3-chloro-2-methylphenyl isocyanate to form the intermediate, which is then cyclized to produce the triazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic and chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, disrupting cellular processes and leading to its antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: A compound with a similar structure, known for its anti-inflammatory properties.
Benzylamine Derivatives: Compounds with similar benzyl groups, used in various chemical and pharmaceutical applications.
Uniqueness
6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one stands out due to its unique combination of a triazinone ring and chloro-substituted phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
6-benzyl-3-(3-chloro-2-methylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15ClN4O/c1-11-13(18)8-5-9-14(11)19-17-20-16(23)15(21-22-17)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
InChI Key |
JKWYZKAHMUBXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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